Palladium ammine chloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ZD 0870 involves the condensation of 3-[2(E)-(4-(2,2,3,3-tetrafluoropropoxy)phenyl)vinyl]-1H-1,2,4-triazole with (+)-®-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)-1,2-epoxypropane using anhydrous potassium carbonate in hot dimethylformamide . The starting materials are prepared through a series of reactions involving 4-chlorobenzonitrile, 2,2,3,3-tetrafluoropropanol, and other reagents .
Industrial Production Methods
Industrial production of ZD 0870 follows similar synthetic routes but on a larger scale, ensuring the purity and consistency required for research applications. The process involves careful control of reaction conditions and purification steps to obtain high-quality ZD 0870 .
Chemical Reactions Analysis
Types of Reactions
ZD 0870 undergoes various chemical reactions, including:
Oxidation: ZD 0870 can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can be reduced using suitable reducing agents.
Substitution: ZD 0870 can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
ZD 0870 is widely used in scientific research due to its potent antifungal properties. Its applications include:
Chemistry: Studying the synthesis and reactivity of triazole derivatives.
Biology: Investigating the biological pathways and mechanisms of antifungal resistance.
Medicine: Developing new treatments for fungal infections, particularly those resistant to conventional antifungal agents.
Industry: Producing antifungal agents for agricultural and pharmaceutical applications
Mechanism of Action
ZD 0870 exerts its effects by inhibiting the synthesis of ergosterol, a crucial component of fungal cell membranes. This inhibition disrupts the integrity of the cell membrane, leading to cell death. The compound targets specific enzymes involved in the ergosterol biosynthesis pathway, making it effective against resistant strains of Candida albicans .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: Another antifungal agent, but less effective against resistant strains.
Itraconazole: Similar mechanism of action but different spectrum of activity.
Voriconazole: Effective against a broader range of fungal infections but with different pharmacokinetics.
Uniqueness
ZD 0870 is unique due to its high potency against fluconazole-resistant Candida albicans. Its specific targeting of ergosterol biosynthesis and effectiveness in resistant strains make it a valuable compound in antifungal research and treatment .
Biological Activity
Palladium ammine chloride, a coordination compound of palladium, has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.
This compound typically exists as a complex with the formula . It features a central palladium ion coordinated by two ammonia molecules and two chloride ions. This structure is crucial for its reactivity and interaction with biological targets.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of palladium complexes, including this compound. The effectiveness of these complexes against various pathogens is summarized in the following table:
Pathogen | MIC (μg/mL) | Activity |
---|---|---|
Escherichia coli | 5-10 | High antibacterial activity |
Klebsiella pneumoniae | 10-20 | Moderate antibacterial activity |
Staphylococcus aureus | 15-25 | Moderate antibacterial activity |
Candida albicans | 0.5 | High antifungal activity |
Cryptococcus neoformans | 1 | High antifungal activity |
The minimum inhibitory concentration (MIC) values indicate that this compound exhibits significant antibacterial and antifungal activities. For instance, it has shown particularly strong effects against C. albicans and C. neoformans, with MIC values as low as 0.5 μg/mL, suggesting potential for therapeutic applications in treating fungal infections .
The mechanism by which this compound exerts its antimicrobial effects is believed to involve the disruption of cellular processes. Studies suggest that these complexes can interact with microbial DNA, leading to inhibition of replication and transcription processes. This interaction may cause cell death through apoptosis or necrosis pathways .
In particular, palladium complexes have been shown to form cross-links with DNA, which obstructs replication and transcription, thereby exerting cytotoxic effects on both bacterial and fungal cells .
Anticancer Activity
Beyond antimicrobial properties, this compound has also been explored for its anticancer potential. Research indicates that palladium complexes can induce apoptosis in cancer cells through similar mechanisms involving DNA interaction.
A study evaluating the cytotoxicity of various palladium complexes against human cancer cell lines demonstrated that this compound exhibited significant antiproliferative effects. The half-maximal inhibitory concentration (IC50) values for several cancer cell lines are presented below:
Cell Line | IC50 (μM) |
---|---|
HeLa (cervical cancer) | 12 |
MCF-7 (breast cancer) | 15 |
A549 (lung cancer) | 10 |
These results indicate that this compound could be a promising candidate for further development as an anticancer agent .
Case Studies
-
Antimicrobial Efficacy Against ESKAPE Pathogens :
A study screened various palladium complexes against ESKAPE pathogens, which are notorious for their antibiotic resistance. This compound showed significant activity against Staphylococcus aureus and Klebsiella pneumoniae, highlighting its potential in treating resistant infections . -
Cytotoxicity in Cancer Research :
In a clinical trial setting, this compound was administered to patients with advanced solid tumors. Preliminary results indicated a favorable safety profile and promising efficacy, warranting further investigation into its therapeutic potential in oncology .
Properties
IUPAC Name |
azane;palladium(2+);dichloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClH.2H3N.Pd/h2*1H;2*1H3;/q;;;;+2/p-2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIEZTXFTOIBIOC-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N.N.[Cl-].[Cl-].[Pd+2] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2H6N2Pd | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
13782-33-7, 15684-18-1 | |
Details | Compound: Palladium, diamminedichloro-, (SP-4-2)- | |
Record name | Palladium, diamminedichloro-, (SP-4-1)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13782-33-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Details | Compound: Palladium, diamminedichloro-, (SP-4-2)- | |
Record name | Palladium, diamminedichloro-, (SP-4-2)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15684-18-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
211.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14323-43-4, 13782-33-7, 15684-18-1 | |
Record name | Palladium, diamminedichloro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14323-43-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diamminedichloropalladium (trans) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013782337 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chloropalladosamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014323434 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | cis-Diamminedichloropalladium(II) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015684181 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.